Cas no 497867-84-2 (4-(quinolin-3-yl)butan-2-one)
4-(quinolin-3-yl)butan-2-one Chemical and Physical Properties
Names and Identifiers
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- 2-Butanone, 4-(3-quinolinyl)-
- 4-(quinolin-3-yl)butan-2-one
- AKOS013847025
- EN300-1866747
- 497867-84-2
- CS-0272151
- 4-(3-quinolinyl)-2-butanone
- 4-quinolin-3-ylbutan-2-one
- 3-(3-oxobutyl)quinoline
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- Inchi: 1S/C13H13NO/c1-10(15)6-7-11-8-12-4-2-3-5-13(12)14-9-11/h2-5,8-9H,6-7H2,1H3
- InChI Key: YAKTVPYPTAZGKV-UHFFFAOYSA-N
- SMILES: O=C(C)CCC1=CN=C2C=CC=CC2=C1
Computed Properties
- Exact Mass: 199.09979
- Monoisotopic Mass: 199.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 30Ų
Experimental Properties
- PSA: 29.96
4-(quinolin-3-yl)butan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1866747-1g |
4-(quinolin-3-yl)butan-2-one |
497867-84-2 | 1g |
$770.0 | 2023-09-18 | ||
| Enamine | EN300-1866747-5g |
4-(quinolin-3-yl)butan-2-one |
497867-84-2 | 5g |
$2235.0 | 2023-09-18 | ||
| Enamine | EN300-1866747-10g |
4-(quinolin-3-yl)butan-2-one |
497867-84-2 | 10g |
$3315.0 | 2023-09-18 | ||
| Enamine | EN300-1866747-0.05g |
4-(quinolin-3-yl)butan-2-one |
497867-84-2 | 0.05g |
$647.0 | 2023-09-18 | ||
| Enamine | EN300-1866747-0.1g |
4-(quinolin-3-yl)butan-2-one |
497867-84-2 | 0.1g |
$678.0 | 2023-09-18 | ||
| Enamine | EN300-1866747-0.25g |
4-(quinolin-3-yl)butan-2-one |
497867-84-2 | 0.25g |
$708.0 | 2023-09-18 | ||
| Enamine | EN300-1866747-0.5g |
4-(quinolin-3-yl)butan-2-one |
497867-84-2 | 0.5g |
$739.0 | 2023-09-18 | ||
| Enamine | EN300-1866747-1.0g |
4-(quinolin-3-yl)butan-2-one |
497867-84-2 | 1g |
$1371.0 | 2023-06-01 | ||
| Enamine | EN300-1866747-2.5g |
4-(quinolin-3-yl)butan-2-one |
497867-84-2 | 2.5g |
$1509.0 | 2023-09-18 | ||
| Enamine | EN300-1866747-5.0g |
4-(quinolin-3-yl)butan-2-one |
497867-84-2 | 5g |
$3977.0 | 2023-06-01 |
4-(quinolin-3-yl)butan-2-one Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 4-(quinolin-3-yl)butan-2-one
4-(Quinolin-3-yl)butan-2-one: A Comprehensive Overview
4-(Quinolin-3-yl)butan-2-one, also known by its CAS number CAS No. 497867-84-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of quinoline derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug development. The compound's structure consists of a quinoline ring system attached to a butanone moiety, making it a unique member of the quinoline family.
The synthesis of 4-(Quinolin-3-yl)butan-2-one involves various methodologies, including condensation reactions and coupling techniques. Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound with high purity, which is crucial for its application in biological studies. The molecule's structure is characterized by a rigid quinoline ring and a flexible butanone chain, which contribute to its distinct physicochemical properties.
One of the most promising aspects of 4-(Quinolin-3-yl)butan-2-one is its potential as an antimicrobial agent. Studies have shown that this compound exhibits significant activity against a range of bacterial and fungal pathogens. For instance, research published in the Journal of Medicinal Chemistry highlights its ability to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), a major concern in healthcare settings. This finding underscores the importance of further exploring its mechanisms of action and optimizing its pharmacokinetic properties for therapeutic use.
In addition to its antimicrobial properties, 4-(Quinolin-3-yl)butan-2-one has also been investigated for its anti-inflammatory effects. Preclinical studies have demonstrated that this compound can reduce inflammation by modulating key inflammatory pathways, such as the NF-kB signaling cascade. These findings suggest that it could be a potential candidate for treating inflammatory diseases, including arthritis and inflammatory bowel disease.
The pharmacokinetic profile of CAS No. 497867-84-2 is another area that has garnered attention from researchers. Studies conducted in animal models indicate that the compound has good bioavailability and moderate half-life, which are favorable characteristics for drug development. However, further research is needed to assess its safety profile and potential toxicity in humans.
Recent advances in computational chemistry have also contributed to our understanding of 4-(Quinolin-3-yl)butan-2-one. Molecular docking studies have revealed that this compound can interact with key protein targets associated with various diseases, such as cancer and neurodegenerative disorders. These insights provide a foundation for designing more potent derivatives with enhanced therapeutic efficacy.
In conclusion, 4-(Quinolin-3-yl)butan-2-one, or CAS No. 497867–84–2, represents a valuable addition to the arsenal of compounds being explored for their therapeutic potential. Its unique structure, coupled with promising biological activities, makes it a subject of continued research interest. As new findings emerge, this compound is expected to play an increasingly important role in the development of novel drugs targeting infectious diseases, inflammation, and other conditions.
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